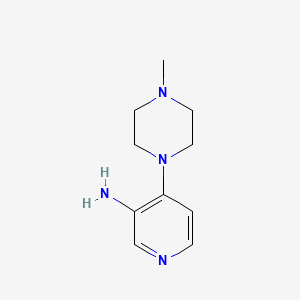

4-(4-Methylpiperazin-1-yl)pyridin-3-amine

Vue d'ensemble

Description

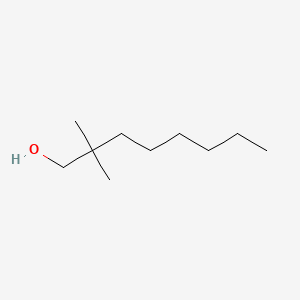

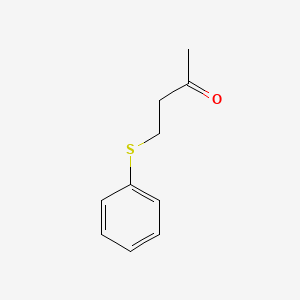

4-(4-Methylpiperazin-1-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H16N4 . It has a molecular weight of 192.26 g/mol . The IUPAC name for this compound is 4-(4-methyl-1-piperazinyl)-3-pyridinylamine .

Molecular Structure Analysis

The InChI code for 4-(4-Methylpiperazin-1-yl)pyridin-3-amine is 1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 . This compound has one rotatable bond, four hydrogen bond acceptors, and one hydrogen bond donor .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a topological polar surface area of 45.4 Ų and a complexity of 177 .Applications De Recherche Scientifique

Synthesis of Pyrazolo-pyrazine and Pyridine Derivatives

This compound is utilized in the synthesis of pyrazolo-pyrazine and pyridine derivatives, which are important in various chemical reactions and potential pharmaceutical applications. It acts as a solvating and stabilizing agent, particularly in the preparation of uniform silver nanoparticles that are less than 10nm in size .

Antimicrobial Activity

4-(4-Methylpiperazin-1-yl)pyridin-3-amine shows promise in antimicrobial applications. Molecular docking simulations have demonstrated that derivatives of this compound can inhibit oxidoreductase enzymes, which are key targets in antibacterial activity. The interactions between the compound’s aromatic moieties and the lipophilic residues of the enzyme’s binding site stabilize the enzyme-inhibitor complex .

Leukemia Treatment

The compound is structurally related to Imatinib, a therapeutic agent used to treat leukemia by specifically inhibiting tyrosine kinases. Although Imatinib has been characterized in various salt forms, 4-(4-Methylpiperazin-1-yl)pyridin-3-amine shares structural similarities that suggest potential use in leukemia treatment .

PDGF Receptor Tyrosine Kinase Inhibition

It serves as an inhibitor for PDGF receptor tyrosine kinases, which are implicated in various diseases including cancers. The inhibition mechanism involves blocking the signaling pathways that lead to cell proliferation .

Anti-inflammatory and Anti-nociceptive Effects

A new piperazine derivative, LQFM182, which is related to 4-(4-Methylpiperazin-1-yl)pyridin-3-amine, has been studied for its anti-nociceptive and anti-inflammatory effects. Tests such as acetic acid-induced abdominal writhing, tail flick, and formalin-induced pain have been used to evaluate its efficacy .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if inhaled, removing the person to fresh air and keeping them comfortable for breathing .

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-4-6-14(7-5-13)10-2-3-12-8-9(10)11/h2-3,8H,4-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJACUSQLFALEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163062 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylpiperazin-1-yl)pyridin-3-amine | |

CAS RN |

14549-59-8 | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014549598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(3-amino-4-pyridyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)

![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)